Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide
Description
Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide: is an organosulfur compound with the molecular formula C9H6O4S . It is a derivative of benzo[b]thiophene, characterized by the presence of a carboxylic acid group at the 5-position and a sulfone group at the 1,1-position.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBAZFOFYZODKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One efficient method for synthesizing benzo[b]thiophene derivatives involves the reaction of aryne intermediates with alkynyl sulfides.
Electrochemical Synthesis: Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes at room temperature.
Industrial Production Methods: While specific industrial production methods for benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide are not widely documented, the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Oxidative Heck Reaction with Styrenes and Acrylates
Pd(II)-catalyzed oxidative olefination at the C2 position of benzo[b]thiophene 1,1-dioxides has been demonstrated using styrenes and acrylates .
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Mechanism : A Pd(II)/Pd(0) catalytic cycle involving oxidative addition, transmetallation with AgOAc, and regioselective C–H activation at the C2 position.
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Regioselectivity : Confirmed via X-ray crystallography, attributed to electronic effects of the sulfonyl group .
β-Arylation with Aryl Iodides
Pd-catalyzed β-arylation at room temperature enables direct coupling with aryl iodides .
| Reaction Type | Reactants/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| β-Arylation | Pd(OAc)₂, Ag₂CO₃, HFIP solvent, rt, 24 h | β-arylated benzo[b]thiophene derivatives | 60–85% |
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Mechanism : Reversible oxidative addition of Ar–I to Pd(0), followed by C–H activation and HFIP-mediated stabilization of intermediates .
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Regioselectivity : Driven by electron-deficient aryl iodides and solvent H-bonding effects .
Stability and Reactivity Considerations
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Thermal Stability : Stable under anhydrous conditions but decomposes above 214°C .
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Incompatibilities : Reacts with strong oxidizing agents, producing CO, CO₂, and sulfur oxides .
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Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly soluble in water .
Key Mechanistic Insights
Scientific Research Applications
Biology and Medicine: The compound’s derivatives have shown promise in pharmaceutical research, particularly in the development of drugs with antifungal and anticancer properties .
Industry: In materials science, benzo[b]thiophene derivatives are explored for their electronic properties, making them candidates for use in organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide and its derivatives involves interactions with specific molecular targets and pathways. For instance, in pharmaceutical applications, these compounds may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide: This compound shares a similar structure but differs in the hydrogenation state of the thiophene ring.
Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness: Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide is unique due to the presence of both a carboxylic acid group and a sulfone group, which confer distinct chemical properties and reactivity.
Biological Activity
Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide (BTCA) is an aromatic compound notable for its unique sulfur-containing heterocyclic structure. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
BTCA is characterized by the following features:
- Molecular Formula : C₉H₆O₃S
- Molecular Weight : Approximately 178.21 g/mol
- Functional Groups : Contains a carboxylic acid group and a sulfone group, enhancing its solubility and reactivity in biological systems.
Biological Activities
Research indicates that BTCA exhibits several significant biological activities, making it a compound of interest in pharmaceutical development. Key findings include:
- Antimicrobial Activity : Studies have shown that BTCA and its derivatives possess antimicrobial properties against various bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : While specific mechanisms for BTCA are not fully elucidated, related compounds in the benzo[b]thiophene family have demonstrated anticancer effects by inhibiting certain enzymes and signaling pathways .
- Enzyme Inhibition : BTCA has been implicated in the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant drug-drug interactions affecting pharmacokinetics and therapeutic efficacy.
Synthesis Methods
Several synthetic pathways have been developed for producing BTCA, which are essential for both research and industrial applications. Common methods include:
- Electrochemical Synthesis : This method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions, leading to the formation of benzothiophene motifs .
- Chlorination Reactions : Chlorination at various positions on the benzothiophene ring can yield diverse derivatives with varying biological activities .
Comparative Analysis with Related Compounds
The structural uniqueness of BTCA allows comparison with other similar compounds. The following table summarizes some related compounds along with their similarity indices:
| Compound Name | Similarity Index |
|---|---|
| Benzo[b]thiophene-4-carboxylic acid | 0.95 |
| Methyl benzo[b]thiophene-5-carboxylate | 0.89 |
| 4-Phenylbenzo[b]thiophene-6-carboxylic acid | 0.89 |
| 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid | 0.89 |
| 2-Methylbenzo[b]thiophene-6-carboxylic acid | 0.89 |
This table highlights the distinctiveness of BTCA due to its combination of functional groups which enhances its potential utility in medicinal chemistry and material sciences.
Case Studies and Research Findings
Recent studies have highlighted various applications of BTCA:
- Antimicrobial Studies : A study indicated that BTCA exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : Investigations into derivatives of BTCA have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Research has focused on the binding affinity of BTCA with cytochrome P450 enzymes, indicating that it may influence drug metabolism significantly.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare benzo[b]thiophene-5-carboxylic acid 1,1-dioxide derivatives?
- Methodological Answer : The synthesis typically involves sulfonation and oxidation steps. For example, sulfonamide derivatives can be synthesized by reacting sulfonyl chloride intermediates with amines (e.g., ammonia or substituted amines) under controlled conditions . Key steps include purification via column chromatography and structural validation using -NMR, -NMR, and HPLC-MS to confirm purity (>95%) and regioselectivity.
Q. How is the cytotoxicity of this compound derivatives evaluated in vitro?
- Methodological Answer : Cytotoxicity is assessed using the MTT assay across multiple human tumor cell lines (e.g., leukemia, melanoma, and solid tumors). Cells are cultured in RPMI 1640 medium with 10% FBS, exposed to compound gradients (0.1–100 µM), and incubated for 48–72 hours. GI values (concentration for 50% growth inhibition) are calculated using spectrophotometric measurements at 570 nm .
Advanced Research Questions
Q. What structural features of this compound derivatives correlate with enhanced anticancer activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of substituents at the C-3 and C-5 positions. For example, carboxamide groups at C-3 and 1-methyl-1H-pyrazol at C-5 significantly enhance antiproliferative activity against RhoA/ROCK pathway-dependent cancers . Lipophilicity (logP) is a critical physicochemical parameter, with higher logP values correlating with improved membrane permeability and cytotoxicity .
Q. How does the redox state of tumor-associated NADH oxidase (tNOX) influence the inhibitory activity of these derivatives?
- Methodological Answer : Inhibition is redox state-dependent. Under reducing conditions (simulated by NADH), derivatives like BTS-2 inhibit tNOX with EC ≈ 0.1 nM. In contrast, oxidizing conditions (using NAD) show no inhibition or slight stimulation. This is validated via spectrophotometric NADH oxidation assays at 340 nm, with activity normalized to protein content (measured via bicinchoninic acid assay) .
Q. How do researchers resolve contradictions in cytotoxicity data between in vitro and ex vivo models?
- Methodological Answer : Discrepancies often arise due to differences in metabolic activity or redox microenvironments. To address this, researchers use redox-modulating agents (e.g., N-acetylcysteine) in parallel experiments to mimic physiological conditions. Additionally, 3D tumor spheroid models are employed to better replicate tumor heterogeneity and drug penetration barriers .
Experimental Design & Data Analysis
Q. What controls are essential when testing the redox-dependent effects of these compounds?
- Methodological Answer : Include (1) positive controls (e.g., diphenyleneiodonium for NADH oxidase inhibition), (2) negative controls (vehicle-only treatments), and (3) redox state modulators (e.g., dithiothreitol for reducing conditions, diamide for oxidizing conditions). Normalize data to protein content and validate using Western blotting for tNOX expression .
Q. How is the specificity of benzo[b]thiophene derivatives for cancer cells validated?
- Methodological Answer : Compare cytotoxicity in tumor vs. non-tumor cell lines (e.g., primary fibroblasts). Use siRNA knockdown of target proteins (e.g., RhoA or tNOX) to confirm mechanism-specific effects. Apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation measurements further differentiate selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
